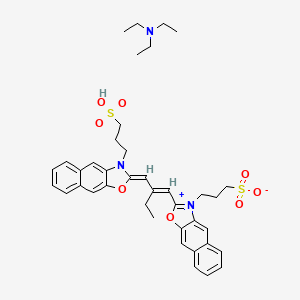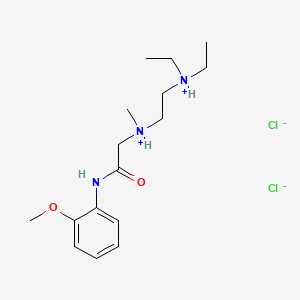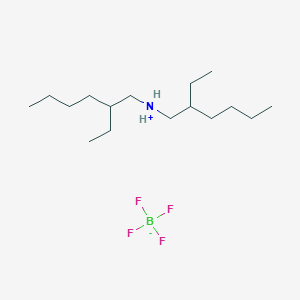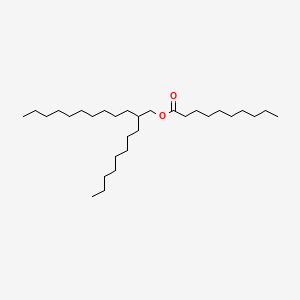
2-Octyldodecyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecyl decanoate is a branched Guerbet ester, specifically the ester of dodecanoic acid and 2-octyldodecyl alcohol. It is a straw to amber-colored, flowable clear to hazy liquid with a mild odor. This compound is insoluble in water and is primarily used in cosmetic and personal care products due to its excellent liquidity and solvent properties .
Preparation Methods
2-Octyldodecyl decanoate can be synthesized through the esterification of dodecanoic acid with 2-octyldodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
2-Octyldodecyl decanoate primarily undergoes hydrolysis and transesterification reactions. In the presence of water and an acid or base catalyst, it can hydrolyze to form dodecanoic acid and 2-octyldodecyl alcohol. Transesterification reactions can occur with other alcohols, leading to the formation of different esters. Common reagents for these reactions include sulfuric acid for hydrolysis and sodium methoxide for transesterification .
Scientific Research Applications
2-Octyldodecyl decanoate is widely used in the cosmetic industry as an emollient and solvent. It is found in products such as skin care creams, lotions, and makeup. Its branched structure provides a silky, non-greasy feel, making it ideal for formulations that require a light texture. Additionally, it is used in the pharmaceutical industry as a carrier for active ingredients in topical formulations .
Mechanism of Action
The primary mechanism of action of 2-octyldodecyl decanoate in cosmetic and pharmaceutical applications is its ability to enhance the spreadability and absorption of formulations. Its branched structure allows it to form a thin, uniform layer on the skin, improving the delivery of active ingredients. It also acts as a solvent, helping to dissolve other components in the formulation .
Comparison with Similar Compounds
2-Octyldodecyl decanoate is similar to other Guerbet esters, such as octyldodecanol and isostearyl isostearate. Compared to octyldodecanol, this compound has a higher molecular weight and a more complex branched structure, which provides better liquidity and a lighter feel on the skin. Isostearyl isostearate, on the other hand, has a similar branched structure but is derived from isostearic acid and isostearyl alcohol, giving it different emollient properties .
Properties
CAS No. |
22766-85-4 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-octyldodecyl decanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-10-13-16-18-20-23-26-29(25-22-19-15-12-9-6-3)28-32-30(31)27-24-21-17-14-11-8-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
FABRFZGGMAHNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)




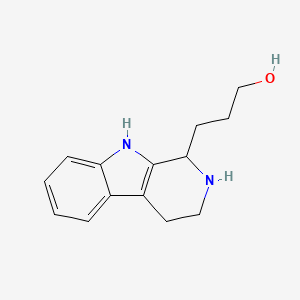
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)



